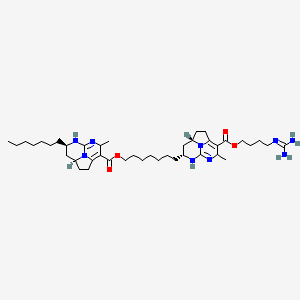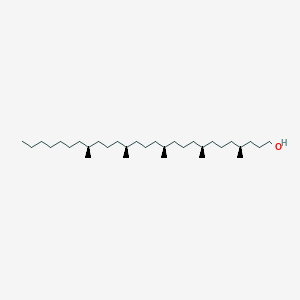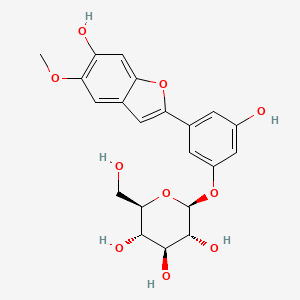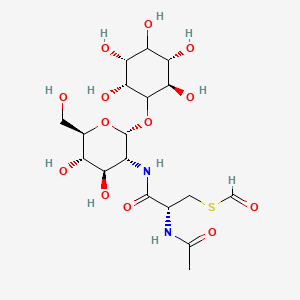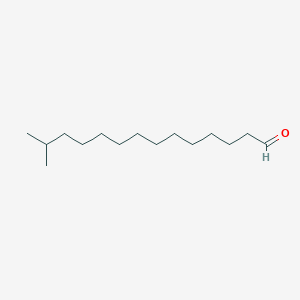
13-Methyltetradecanal
Descripción general
Descripción
13-methyltetradecanal is a fatty aldehyde consisting of tetradecanal substituted at position 13 by a methyl group.
Aplicaciones Científicas De Investigación
Adipose Tissue Research : Klein, Halliday, and Pittet (1980) demonstrated that 13-MTD can be used as a structurally labeled marker to investigate the mobility of fatty acyl chains in adipose tissue in rats. This application is valuable in understanding lipid metabolism and could have implications in human clinical studies (Klein, Halliday, & Pittet, 1980).
Cancer Research : Carballeira et al. (2003) synthesized 13-MTD and tested its cytotoxicity on leukemia cell lines. They found that it exhibited cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment (Carballeira, Cruz, Orellano, & González, 2003). Additionally, Cai et al. (2013) reported that 13-MTD inhibits proliferation and induces apoptosis in T-cell lymphoma, potentially providing a new approach for treating this type of cancer (Cai, Huang, Qian, Chen, Luo, Tian, Lin, & Lin, 2013).
Neuroprotection Studies : Yu et al. (2016) investigated the neuroprotective effects of 13-MTD on cerebral ischemia/reperfusion injury. They found that 13-MTD reduced infarct volume and mitigated cerebral edema, indicating its potential in treating neurological damage (Yu, Yang, Wu, Li, Weng, Hu, & Han, 2016).
Lipid Research and Apoptosis : Wongtangtintharn et al. (2005) described how 13-MTD gets incorporated into cellular lipids of breast cancer cells and induces apoptosis through a caspase-independent pathway (Wongtangtintharn, Oku, Iwasaki, Inafuku, Toda, & Yanagita, 2005).
Molecular Biology : Macnaughtan, Kane, and Prestegard (2005) explored the use of reductive 13C-methylation of proteins as an isotope labeling strategy for NMR spectroscopy, enhancing the understanding of protein structure and dynamics (Macnaughtan, Kane, & Prestegard, 2005).
Propiedades
Número CAS |
75853-51-9 |
|---|---|
Nombre del producto |
13-Methyltetradecanal |
Fórmula molecular |
C15H30O |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
13-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
Clave InChI |
KEKMLOYOUUVRDN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC=O |
SMILES canónico |
CC(C)CCCCCCCCCCCC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

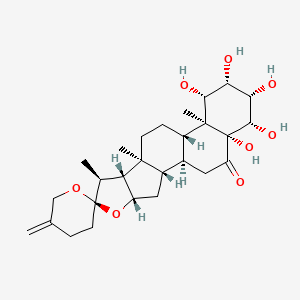
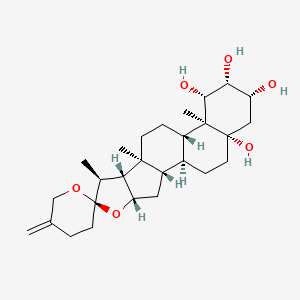
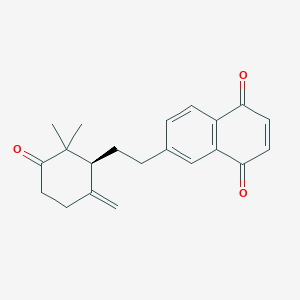
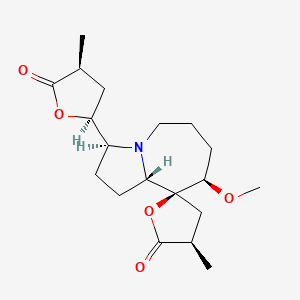
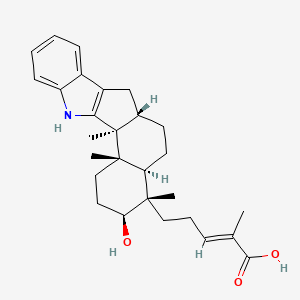
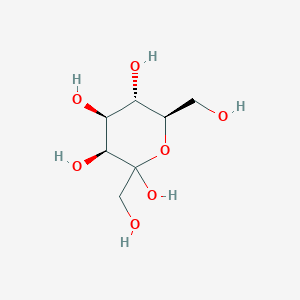
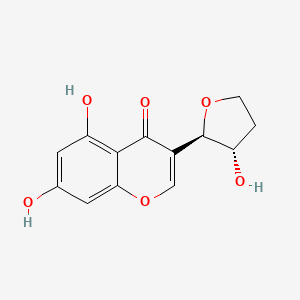
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
